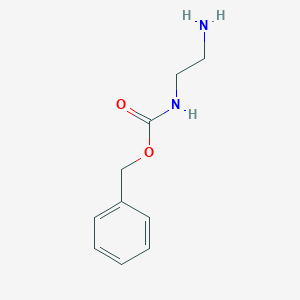

Benzyl N-(2-aminoethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFTRJQCCVPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383193 | |

| Record name | Benzyl N-(2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72080-83-2 | |

| Record name | Benzyl N-(2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl N-(2-aminoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Benzyl N 2 Aminoethyl Carbamate

Classical Synthetic Routes to Benzyl (B1604629) N-(2-aminoethyl)carbamate

The foundational methods for synthesizing Benzyl N-(2-aminoethyl)carbamate typically involve the direct reaction of readily available precursors.

The most conventional and widely cited method for preparing this compound is the condensation reaction between benzyl chloroformate and an excess of ethylenediamine (B42938). This reaction selectively forms the monocarbamate due to the statistical advantage and the deactivation of the second amino group after the first one has reacted.

The reaction is typically carried out in a mixed solvent system, such as water and methanol, at a controlled pH. prepchem.com An indicator like Bromophenol Blue may be used to maintain the pH around 3 by the addition of an acid, such as hydrochloric acid. prepchem.com The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The use of a large excess of ethylenediamine is crucial to minimize the formation of the disubstituted urea (B33335) by-product. After the reaction, the excess ethylenediamine is neutralized, and the product can be isolated. Purification is often achieved through column chromatography.

Table 1: Reaction Parameters for Benzyl Chloroformate and Ethylenediamine Condensation

| Parameter | Value/Condition | Source |

| Reactants | Ethylenediamine, Benzyl Chloroformate | prepchem.com |

| Solvent | Water, Methanol | prepchem.com |

| pH | ~3 (acidified with HCl) | prepchem.com |

| Indicator | Bromophenol Blue | prepchem.com |

| Purification | Column Chromatography |

Beyond the direct condensation, other classical methods have been developed to afford this compound.

One notable alternative involves the use of benzyl phenyl carbonate as the benzyloxycarbonylating agent. kiku.dk This method provides a milder alternative to using the more reactive and hazardous benzyl chloroformate. The reaction proceeds by reacting 1,2-ethanediamine with benzyl phenyl carbonate, resulting in the desired product, which can be isolated as a colorless oil. kiku.dk

Another approach utilizes coupling reagents to facilitate carbamate (B1207046) formation under mild conditions. For instance, ethylenediamine can be reacted with chloroformate esters like benzyl chloroformate in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This one-pot reaction can achieve good yields (70-75%) with minimal side reactions.

Advanced Synthetic Methodologies for Derivatives and Analogs

The synthesis of derivatives and analogs of this compound requires more advanced and selective methodologies to introduce various functional groups and protecting groups.

In multi-step syntheses, it is often necessary to protect one of the amino groups to ensure selective reaction at the other. Carbamates are excellent protecting groups for amines. masterorganicchemistry.com The primary amino group of this compound can be protected with various groups, such as tert-Butyloxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), or another Benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com

Boc Protection : The Boc group is a common amine protecting group that can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). A scalable method for creating a key intermediate involves the mono-Boc protection of ethylenediamine, which can then be further functionalized. nih.gov The Boc group is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Fmoc Protection : The Fmoc group is another crucial protecting group, particularly in peptide synthesis. masterorganicchemistry.com It is introduced using Fmoc chloride in a basic medium. A key advantage of the Fmoc group is its lability to bases, such as piperidine, allowing for orthogonal protection strategies when combined with acid-labile (Boc) or hydrogenolysis-labile (Cbz) groups. masterorganicchemistry.comresearchgate.net

Cbz Protection : While the initial molecule already contains a Cbz group, it is possible to synthesize the N,N'-bis(benzyloxycarbonyl) derivative of ethylenediamine by reacting it with two equivalents of benzyl chloroformate. kiku.dk The Cbz group is notably stable and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Table 2: Common Protecting Groups for Amine Functionality

| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal | Source |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | masterorganicchemistry.comnih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc chloride (Fmoc-Cl) | Amine base (e.g., Piperidine) | masterorganicchemistry.comresearchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | kiku.dkmasterorganicchemistry.com |

The synthesis of substituted analogs requires precise control over the reactivity of the starting materials to ensure the desired regio- and chemoselectivity.

For instance, the synthesis of substituted benzyl N-nitrosocarbamates, which are derivatives, can be accomplished by reacting substituted benzyl chloroformates with the appropriate amine, followed by nitrosation. udayton.edu This allows for the introduction of various substituents onto the benzyl ring of the carbamate.

Achieving selective mono-substitution on a diamine like ethylenediamine is a significant challenge, as disubstitution is a common side reaction. beilstein-journals.org Strategies to overcome this include using a large excess of the diamine or employing protecting group strategies as described previously. beilstein-journals.org In the context of related diamines, studies on the uncatalyzed N-arylation have shown that using equimolar amounts of reagents can lead to the desired monosubstitution product with high selectivity, a principle that can be applied to the synthesis of N-aryl derivatives of this compound. beilstein-journals.org The modification of reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of these selective reactions. beilstein-journals.orgscirp.org

Reaction Mechanisms and Pathways Involving Benzyl N 2 Aminoethyl Carbamate

Mechanistic Investigations of Carbamate (B1207046) Formation Reactions

The formation of the carbamate linkage is a cornerstone of protecting group chemistry. The synthesis of benzyl (B1604629) carbamates, including Benzyl N-(2-aminoethyl)carbamate, can be achieved through various pathways, each involving distinct intermediates and kinetic profiles.

The synthesis of benzyl carbamates often proceeds through highly reactive intermediates that dictate the course of the reaction. One significant pathway is the Curtius rearrangement, which transforms a carboxylic acid into a carbamate. beilstein-journals.org In this process, a carboxylic acid is first converted to an acyl azide (B81097). This intermediate is then heated to induce a rearrangement, losing nitrogen gas to form an isocyanate. beilstein-journals.org The highly electrophilic isocyanate is then trapped by an alcohol, such as benzyl alcohol, to yield the final benzyl carbamate product. beilstein-journals.org

This stepwise mechanism, proceeding through discrete, reactive species, is fundamental to understanding the formation of the carbamate bond. The efficiency of the trapping of the isocyanate intermediate is crucial for achieving high yields of the desired carbamate. beilstein-journals.org

| Intermediate | Role in Synthesis | Formation Step | Subsequent Reaction |

|---|---|---|---|

| Acyl Azide | Precursor to the isocyanate | Reaction of a carboxylic acid derivative with an azide source (e.g., DPPA) beilstein-journals.org | Thermal rearrangement with loss of N₂ gas beilstein-journals.org |

| Isocyanate | Key electrophilic intermediate | Rearrangement of the acyl azide beilstein-journals.org | Nucleophilic attack by benzyl alcohol to form the carbamate beilstein-journals.org |

The rate of carbamate formation can be significantly influenced by the choice of catalysts and reagents. In reactions involving carbon dioxide and amines, superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can act as mediators. rsc.org Mechanistic studies, combining experimental and computational analysis, show that a zwitterionic TMG-CO₂ adduct is formed reversibly. However, this adduct is not the direct carboxylating agent. Instead, CO₂ dissociates from the adduct before a concerted carboxylation occurs, where the role of TMG is to deprotonate the amine as it attacks a free CO₂ molecule. rsc.org

In other synthetic routes, such as the formation of benzyl carbamate from urea (B33335) and benzyl alcohol, catalysts are also employed. For instance, a cation exchanger containing nickel has been used to facilitate this reaction, achieving high yields by heating the mixture to reflux temperature. Zirconium(IV) has also been shown to catalyze the exchange between dialkyl carbonates and amines to form carbamates. organic-chemistry.org The choice of catalyst is therefore critical in determining the reaction conditions and efficiency.

| Catalyst/Reagent | Reaction Type | Effect on Kinetics/Mechanism | Reference |

|---|---|---|---|

| 1,1,3,3-tetramethylguanidine (TMG) | Carbamate formation from amine and CO₂ | Acts as a base to deprotonate the amine during its attack on CO₂, rather than directly transferring CO₂. rsc.org | rsc.org |

| Nickel-containing Cation Exchanger | Benzyl carbamate from urea and benzyl alcohol | Catalyzes the reaction at elevated temperatures, leading to high yields (97%). | |

| Zirconium(IV) compounds | Exchange reaction between carbonates and amines | Catalyzes the formation of carbamates from dialkyl carbonates. organic-chemistry.org | organic-chemistry.org |

| Copper catalysts | Cross-coupling of amines with alkoxycarbonyl radicals | Enables carbamate formation under mild conditions from carbazates and a wide range of amines. organic-chemistry.org | organic-chemistry.org |

Reactivity Profiles of the Amine and Carbamate Moieties

This compound possesses two distinct functional groups: a nucleophilic primary amine and a stable, yet cleavable, carbamate. Their differing reactivity profiles allow for selective chemical transformations.

The primary amine group in this compound is a potent nucleophile, capable of reacting with a wide range of electrophiles in derivatization reactions. The nucleophilicity of an amine is generally correlated with its basicity, but is also influenced by steric hindrance and solvent effects. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds.

In the context of derivatization, this primary amine can undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds. For example, it can react with benzyl chloride in a quaternization reaction. dnu.dp.ua The rate of such reactions serves as a direct measure of the amine's nucleophilicity. dnu.dp.ua The general trend is that nucleophilicity increases with basicity, although bulky substituents on or near the nitrogen can decrease reactivity due to steric hindrance. masterorganicchemistry.com

The benzyl carbamate group, also known as the carboxybenzyl (Cbz or Z) group, is widely used as a protecting group for amines in organic synthesis due to its relative stability under various conditions and the diverse methods available for its removal. organic-chemistry.org It is generally stable to mildly acidic and basic conditions. organic-chemistry.org

Cleavage of the Cbz group is most commonly achieved through catalytic hydrogenolysis. organic-chemistry.org This reaction involves hydrogen gas and a palladium catalyst (often on a charcoal support, Pd/C), which cleaves the benzylic carbon-oxygen bond to release the free amine, toluene, and carbon dioxide. organic-chemistry.org Other methods for deprotection include the use of strong acids (like HBr in acetic acid), or nucleophilic reagents. organic-chemistry.orgorganic-chemistry.org For instance, 2-mercaptoethanol (B42355) in the presence of a base can be used for a nucleophilic deprotection that is advantageous for substrates with sensitive functionalities where hydrogenolysis is not suitable. organic-chemistry.org Another reported method involves a tandem 1,6- and 1,2-elimination sequence for specifically designed benzyl carbamate linkers. d-nb.info

| Method | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Reductive cleavage of the C-O benzylic bond. organic-chemistry.org | Mild, common, and high-yielding; sensitive to other reducible groups. organic-chemistry.org |

| Acidolysis | HBr in Acetic Acid | Acid-catalyzed cleavage. | Strongly acidic conditions; can affect acid-labile groups. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Nucleophilic attack on the carbonyl carbon. organic-chemistry.org | Useful for substrates sensitive to hydrogenolysis or strong acids. organic-chemistry.org |

| Reductive Cleavage | Na / NH₃ (liquid) | Dissolving metal reduction. organic-chemistry.org | Powerful reducing conditions. organic-chemistry.org |

Theoretical and Computational Studies on Carbamate Reactivity

Theoretical and computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model molecular structures and predict their behavior. researchgate.netscirp.org

These computational studies can optimize the geometry of carbamates, calculate vibrational frequencies for comparison with experimental infrared (IR) spectra, and determine atomic and molecular properties. scirp.orgscirp.org For instance, molecular modeling of ethyl benzyl carbamates has been performed using various basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) to find the most accurate level of theory for predicting experimental data. researchgate.netscirp.org Such calculations can elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states. As seen in the TMG-mediated carboxylation of amines, computational modeling was key to showing that the reaction proceeds via dissociation of CO₂ from a TMG-CO₂ adduct, rather than by direct transfer. rsc.org These theoretical insights are invaluable for designing new synthetic strategies and understanding the fundamental principles of carbamate reactivity. rsc.org

| Computational Method | Basis Set Example | Properties Investigated | Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-31+G(d) | Geometric optimization, atomic charges, molecular volume, reaction pathways. scirp.org | Provides accurate descriptions of electronic structure and reaction mechanisms. rsc.org |

| Hartree-Fock (HF) | HF/6-31+G(d) | Geometric optimization, vibrational frequencies. researchgate.netscirp.org | Offers a good balance of accuracy and computational cost for predicting vibrational spectra. scirp.org |

| Semi-empirical Methods | PM3 | Initial molecular geometry minimization. scirp.org | Provides a starting point for more computationally intensive optimizations. scirp.org |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These methods allow for the detailed investigation of reaction intermediates, transition states, and the energetic barriers that govern reaction rates.

Studies on analogous carbamate systems have provided significant insights into their formation and degradation pathways. For instance, DFT modeling of CO2 capture by various aqueous amines demonstrates that carbamate formation is a dominant pathway in systems like monoethanolamine (MEA). acs.org The mechanism often proceeds through a two-step zwitterion process, and calculations can determine the activation barriers for each step. acs.org In the case of guanidine, the formation of the carbamate product was found to have activation barriers of 0.23 eV and 0.21 eV for the two steps, respectively. acs.org

DFT calculations are also crucial for understanding the degradation of carbamates. The reaction mechanisms of carbamate pesticides with hydroxyl (·OH) radicals have been theoretically investigated to predict degradation pathways. researchgate.netrsc.org These studies calculate the rate constants for various possible reactions, such as addition and abstraction, to identify the most favorable degradation routes. For the pesticide carbofuran, thermodynamic and kinetic analysis showed that the abstraction reaction between a sulfate (B86663) radical (SO4·−) and a secondary hydrogen atom is the optimal reaction pathway, with the highest branching ratio. rsc.org

Furthermore, quantum chemistry is used to analyze the conformational landscape of carbamate monomers. By combining DFT simulations with spectroscopic methods like infrared (IR) and vibrational circular dichroism (VCD), researchers can identify stable conformers and understand how factors like solvent and temperature influence the molecular structure. acs.orgnih.gov This conformational understanding is fundamental to predicting reactivity.

Table 1: Selected DFT Calculation Findings for Carbamate Reaction Pathways

| System/Reaction | Computational Method | Key Finding | Reference |

| Carbamate formation from CO2 and MEA | B3LYP and CCSD(T) | Carbamate is thermodynamically more stable than the bicarbonate product. | acs.org |

| Carbamate formation from CO2 and Guanidine | DFT | Two-step zwitterion mechanism with activation barriers of 0.23 eV and 0.21 eV. | acs.org |

| Carbofuran degradation by SO4·− and ·OH | DFT | The abstraction reaction by SO4·− is the optimal pathway with a branching ratio (Γ) of 41.84%. | rsc.org |

| Conformation of Boc-carbamate monomer | DFT with GB/SA solvation model | Identified multiple stable conformers and analyzed their populations at different temperatures. | acs.orgnih.gov |

Molecular Dynamics Simulations of Carbamate Systems

Molecular Dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by modeling the dynamic evolution of a molecular system over time. This technique is particularly valuable for understanding the role of the solvent and the conformational flexibility of molecules during a reaction.

Ab initio MD simulations, which use quantum mechanics to calculate forces, have been employed to study the formation of carbamates from the reaction of CO2 with aqueous amines. researchgate.netnih.gov These simulations have provided direct observations of the spontaneous deprotonation of zwitterionic intermediates by bulk water molecules, a critical step in carbamate formation. nih.gov The simulations also revealed Grotthuss-style proton transfer pathways involving water, which are crucial for the conversion of zwitterions to carbamic acids and subsequently to carbamate anions. nih.gov

MD simulations are also widely used to investigate the interactions between carbamate-containing molecules and biological systems, such as enzymes. For example, simulations have been used to evaluate the stability of carbamate adducts within the binding site of receptors or to determine the mode of inhibition for carbamate-based enzyme inhibitors. nih.govnih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand-protein complex and identify key interactions. nih.gov In a study of carbamates as potential inhibitors for fatty acid amide hydrolase (FAAH) and cholinesterases, 100 ns MD simulations were performed to determine the stability and inhibition mechanism. nih.gov

The choice of force field is a critical aspect of classical MD simulations. For carbamate systems, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) have been utilized to describe the interactions between atoms. researchgate.netnih.gov

Table 2: Parameters and Findings from Molecular Dynamics Simulations of Carbamate Systems

| System | Simulation Software/Method | Force Field / Summation | Simulation Time | Key Finding | Reference |

| CO2 in Monoethanolamine (MEA) solution | Density-functional tight-binding MD | Not specified | Thousands of atoms simulated | Revealed the role of hydroxide (B78521) ions in abstracting a proton from the zwitterionic intermediate. | researchgate.net |

| Proposed intermediates in CO2 + aqueous amine reaction | Ab initio MD | Not specified | Up to 210 ps | Observed spontaneous deprotonation of aqueous carbamate zwitterions by bulk water. | nih.gov |

| Carbamate adducts with GluR2 receptor | NAMD 2.14 | OPLS-AA/CM1A | 100 ns (x3 replicas) | Carbamate adducts remained stable in the binding site of the receptor. | nih.gov |

| Carbamate inhibitors with FAAH, AChE, BuChe | Not specified | Not specified | 100 ns | The complex with the carbamate ligand showed more stability compared to the unbound protein. | nih.gov |

Applications of Benzyl N 2 Aminoethyl Carbamate in Advanced Organic Synthesis

Benzyl (B1604629) N-(2-aminoethyl)carbamate as a Protecting Group

The benzyloxycarbonyl (Cbz or Z) group, a key feature of Benzyl N-(2-aminoethyl)carbamate, is a widely employed protecting group for amines in organic synthesis, particularly in peptide synthesis. nbinno.comwikipedia.org This group effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps. masterorganicchemistry.com

Role in Amine Protection and Deprotection Strategies

The Cbz group in this compound provides robust protection for the ethylenediamine (B42938) moiety. The protection of amines as carbamates is a common strategy because the resulting functional group is significantly less nucleophilic and stable to a wide variety of reaction conditions. masterorganicchemistry.com

Protection: The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com This reaction forms a stable carbamate (B1207046) linkage.

Deprotection: A key advantage of the Cbz group is its selective removal under specific conditions that often leave other functional groups intact. nbinno.com The most common method for deprotection is catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com This process involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst (Pd-C), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com This method is favored for its mild and neutral pH conditions. masterorganicchemistry.com

| Method | Reagents | Conditions | Byproducts |

| Catalytic Hydrogenation | H₂, Pd-C | Neutral pH, Room Temperature | Toluene, CO₂ |

| Strong Acids | HBr in acetic acid | Harsh acidic conditions | Benzyl bromide, CO₂ |

| Lewis Acids | - | Varies | - |

This table summarizes common deprotection strategies for the Cbz group.

Orthogonality with Other Protecting Groups in Multi-step Synthesis

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonality. uniurb.it The Cbz group is orthogonal to several other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comuniurb.it

The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed under basic conditions (e.g., piperidine). masterorganicchemistry.commasterorganicchemistry.com Since the Cbz group is stable under both acidic and basic conditions, it can be selectively retained while Boc or Fmoc groups are removed. masterorganicchemistry.com Conversely, the Cbz group can be cleaved by hydrogenolysis without affecting Boc or Fmoc groups. This orthogonality allows for precise, stepwise manipulation of different amine functionalities within the same molecule, a critical strategy in complex multi-step syntheses like peptide and oligosaccharide synthesis. total-synthesis.comnih.gov

| Protecting Group | Deprotection Condition | Orthogonal To |

| Cbz | Catalytic Hydrogenation (H₂, Pd-C) | Boc, Fmoc |

| Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc |

| Fmoc | Base (e.g., Piperidine) | Cbz, Boc |

This table illustrates the orthogonality of common amine protecting groups.

Use as a Building Block in Complex Molecule Synthesis

Beyond its role in protection strategies, the inherent structure of this compound makes it a valuable building block for synthesizing more complex molecules, particularly those containing nitrogen.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. nih.govrsc.orgrsc.org this compound can serve as a precursor for these important molecular scaffolds. The ethylenediamine backbone provides two nitrogen atoms that can be incorporated into a heterocyclic ring system. For instance, it can be used in reactions to form five- or six-membered rings, such as imidazoles and pyrazines, which are common motifs in medicinal chemistry. mdpi.com The Cbz-protected amine can be deprotected at a suitable stage to allow for further functionalization or ring closure reactions.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds

The ethylenediamine unit is a structural component in various pharmaceutical and agrochemical agents. This compound serves as a convenient synthon for introducing this moiety in a controlled manner. biosynce.com Its application can be found in the synthesis of compounds where a flexible two-carbon linker with terminal nitrogens is required. For example, derivatives of benzyl carbamates have been investigated for their potential as ixodicides (agents that kill ticks) in the agricultural sector. scirp.orgscirp.org

Applications in Peptide Nucleic Acid (PNA) Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. mdpi.comunipr.it PNAs exhibit strong and sequence-specific binding to DNA and RNA, making them valuable tools in diagnostics and therapeutic research. beilstein-journals.org

This compound and similar structures are crucial in the synthesis of PNA monomers. The N-(2-aminoethyl)glycine backbone of PNAs is often constructed using building blocks derived from ethylenediamine. epo.org The Cbz group is frequently used to protect the exocyclic amino groups of the nucleobases (adenine, guanine, cytosine) during PNA synthesis. epo.orggoogle.com This protection strategy, often used in conjunction with a Boc group on the backbone amine, allows for the controlled, stepwise assembly of the PNA chain. epo.org The orthogonality of the Cbz and Boc groups is essential for the successful synthesis of these complex biopolymers. google.com

Integration into Bioconjugation and Polymerization Chemistries

The strategic placement of a reactive primary amine and a temporarily masked primary amine makes this compound a valuable component in the fields of bioconjugation and polymer chemistry. After the selective deprotection of the carbamate group, the resulting ethylenediamine moiety can be integrated into larger molecular assemblies.

In bioconjugation , the ethylenediamine portion of the molecule can act as a nucleophilic linker. Research has demonstrated that ethylenediamine can serve as an effective nucleophile in Sortase A-mediated ligation reactions. This enzymatic approach allows for the site-specific modification of proteins and peptides, where the ethylenediamine moiety can be used to attach fluorescent dyes or other reporter molecules. While direct studies utilizing this compound in this specific context are not prevalent, its deprotected form, N-Cbz-ethylenediamine, is a suitable precursor for creating such linkages.

Furthermore, the core structure of this compound is valuable in creating bifunctional linkers for antibody-drug conjugates (ADCs). Following the deprotection of the Cbz group, the revealed primary amine can be further functionalized. For instance, it can undergo acylation with moieties that allow for attachment to biomolecules, such as peptides or antibodies, through amide bond formation. This versatility makes it a key component in the design of linkers for targeted therapies.

In the realm of polymerization , while direct use of this compound as a monomer is uncommon due to the presence of the protecting group, its deprotected form, ethylenediamine, is a widely used building block. After removal of the benzyloxycarbonyl group, the resulting diamine can participate in various polymerization reactions:

Polyurethanes and Polyureas: The diamine can act as a chain extender in the synthesis of polyurethanes and polyureas. The reaction of the diamine with diisocyanates leads to the formation of urea (B33335) linkages, which can significantly influence the properties of the resulting polymer, such as its thermal and mechanical stability. While aromatic diamines are commonly used as chain extenders, the use of aliphatic diamines like ethylenediamine can impart flexibility to the polymer chain.

Polyamides: The diamine can be used as a monomer in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. These polymers are known for their high strength and thermal resistance.

Dendrimers: this compound has been utilized as a starting material in the synthesis of dendrons and dendrimers. The primary amine can be reacted with molecules like tert-butyl acrylate (B77674) in a Michael addition reaction to build up the dendritic structure. Subsequent deprotection of the Cbz group reveals a new primary amine for further branching, allowing for the controlled, generational growth of the dendrimer.

Derivatization for Functional Material Development

The chemical versatility of this compound extends to its derivatization for the development of advanced functional materials. The primary amine and the protected amine serve as handles for chemical modification, enabling the synthesis of molecules with tailored properties for applications in materials science.

One significant area of application is in the development of hydrogels . Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as drug delivery and tissue engineering. The diamine core of this compound, after deprotection, can be incorporated into hydrogel networks as a crosslinking agent. For example, derivatives of the deprotected molecule can be functionalized with polymerizable groups, such as acrylates, and then copolymerized with other monomers to form a crosslinked hydrogel.

Furthermore, the derivatization of this compound can lead to the creation of stimuli-responsive polymers . These "smart" materials can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. By incorporating the ethylenediamine moiety into a polymer backbone, it is possible to introduce pH-sensitivity. The amino groups can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in the polymer's conformation and solubility.

The development of self-assembling materials is another area where derivatives of this compound can be applied. The molecule can be incorporated into peptides or other amphiphilic structures that can self-assemble into well-defined nanostructures, such as nanofibers or nanotubes. These self-assembled materials have potential applications in areas like regenerative medicine and nanoelectronics.

Finally, the derivatization of this compound is crucial in the synthesis of dendritic polymers for various applications. As mentioned earlier, it serves as a foundational building block for creating highly branched, well-defined macromolecules. These dendrimers can be functionalized at their periphery with various chemical groups to create materials for drug delivery, catalysis, and gene transfection.

Spectroscopic and Analytical Characterization Methods in Research on Benzyl N 2 Aminoethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Benzyl (B1604629) N-(2-aminoethyl)carbamate, offering precise information about the chemical environment of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the Benzyl N-(2-aminoethyl)carbamate molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons of the benzyl group's methylene (B1212753) (-OCH₂C₆H₅) typically appear at a chemical shift of approximately 5.1 ppm. This downfield shift is attributed to the deshielding effect of the adjacent oxygen and aromatic ring. The protons on the ethylenediamine (B42938) backbone also exhibit characteristic signals, which are crucial for confirming the compound's structure.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference |

| Aromatic (C₆H₅) | 7.33 (s, 10H) | Singlet | 10H | kiku.dk |

| Benzyl CH₂ | 5.08 (s, 4H) | Singlet | 4H | kiku.dk |

| Carbamate (B1207046) NH | 5.19 (br s, 2H) | Broad Singlet | 2H | kiku.dk |

| Ethylenediamine CH₂ | 3.25 (s, 4H) | Singlet | 4H | kiku.dk |

| Ethylenediamine CH₂ | 2.73 (s, 4H) | Singlet | 4H | kiku.dk |

Note: Data presented is for a related diethylenetriamine (B155796) derivative with two benzyl carbamate groups, illustrating typical chemical shifts.

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically resonating in the range of 155–160 ppm. The carbons of the benzyl group also show distinct signals, with the methylene carbon appearing around 66.4-67.5 ppm and the aromatic carbons resonating in the 127-137 ppm region. kiku.dk Analysis of the chemical shifts of the ethylenediamine carbons further confirms the connectivity within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Atom | Chemical Shift (δ) ppm | Reference |

| Carbamate C=O | 156.5 | kiku.dk |

| Aromatic C (ipso) | 136.3 | kiku.dk |

| Aromatic CH | 128.2, 128.0, 127.8 | kiku.dk |

| Benzyl CH₂ | 66.4 | kiku.dk |

| Ethylenediamine CH₂ | 48.4, 40.3 | kiku.dk |

Note: Data presented is for a related diethylenetriamine derivative with two benzyl carbamate groups, providing insight into the expected chemical shifts.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of this compound. Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are commonly employed. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound hydrochloride, the expected monoisotopic mass is approximately 230.08 g/mol . nih.gov The accurate mass measurement provided by HRMS serves as a definitive confirmation of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. A key absorption band is the stretching vibration of the carbamate carbonyl group (C=O), which typically appears around 1700 cm⁻¹. Other significant peaks include the N-H stretching vibrations of the amine and carbamate groups, and the C-H stretching of the aromatic and aliphatic portions of the molecule. The IR spectrum provides a unique fingerprint for the compound, confirming the presence of its key structural motifs. nist.gov

X-ray Crystallography for Solid-State Structure Determination

For this compound and its derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgsemanticscholar.orgbohrium.com The resulting crystal structure offers an unambiguous confirmation of the molecule's connectivity and conformation.

Q & A

Q. What are the established methods for synthesizing Benzyl N-(2-aminoethyl)carbamate, and how can purity be optimized?

The compound is typically synthesized via the reaction of benzyl chloroformate with ethylenediamine under controlled pH (8–9) in a polar solvent like tetrahydrofuran (THF) or water . Purification is achieved through recrystallization from ethanol/water mixtures, with purity validated by melting point analysis (169–172°C) and HPLC (>97% purity) . The use of protecting groups (e.g., Boc or Cbz) for the amine moiety during synthesis can minimize side reactions .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the carbamate linkage and benzyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (230.69 g/mol for the hydrochloride salt) .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding patterns, as demonstrated in related carbamate structures .

Q. How does the carbamate group influence the compound’s stability and reactivity?

The carbamate group acts as a protective group for the primary amine, enhancing stability against oxidation and enzymatic degradation. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, requiring neutral pH for storage (0–5°C) .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Perform pharmacokinetic profiling (e.g., plasma stability assays).

- Modify the carbamate group with hydrolyzable linkers (e.g., ester or amide) to tune release kinetics .

- Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .

Q. How can solubility be improved without compromising bioactivity?

- Co-solvent systems : Use DMSO/water mixtures (up to 10% DMSO) for in vitro assays .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the benzyl ring or carbamate nitrogen, as seen in PEGylated carbamate analogs .

- Salt formation : The hydrochloride salt form enhances aqueous solubility (28.6 mg/mL at 25°C) .

Q. What experimental designs are critical for assessing stability under long-term storage?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity (75% RH) for 4–12 weeks.

- Monitor degradation via HPLC for by-products (e.g., free ethylenediamine or benzyl alcohol) .

- Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. How can by-products from synthesis be systematically identified and quantified?

- Thin-Layer Chromatography (TLC) : Preliminary screening with ninhydrin staining for amine-containing impurities .

- LC-MS/MS : Quantify trace impurities (e.g., unreacted benzyl chloroformate) at ppm levels .

- Gas Chromatography (GC) : Detect volatile by-products like benzyl alcohol .

Q. What structural modifications of this compound show promise in targeting specific biological pathways?

- Adamantane derivatives : Substitution with adamantyl groups (e.g., Benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate) enhances binding to HIV protease and cancer-related enzymes .

- Hydrazone-functionalized analogs : Improve chelation properties for metal-ion detection in biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.